3-Chloro-4-iodo-2-methylpyridine 3-Chloro-4-iodo-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 1227578-12-2
VCID: VC3026206
InChI: InChI=1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3
SMILES: CC1=NC=CC(=C1Cl)I
Molecular Formula: C6H5ClIN
Molecular Weight: 253.47 g/mol

3-Chloro-4-iodo-2-methylpyridine

CAS No.: 1227578-12-2

Cat. No.: VC3026206

Molecular Formula: C6H5ClIN

Molecular Weight: 253.47 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-iodo-2-methylpyridine - 1227578-12-2

Specification

CAS No. 1227578-12-2
Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
IUPAC Name 3-chloro-4-iodo-2-methylpyridine
Standard InChI InChI=1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3
Standard InChI Key MYBVOXJAEZQQLR-UHFFFAOYSA-N
SMILES CC1=NC=CC(=C1Cl)I
Canonical SMILES CC1=NC=CC(=C1Cl)I

Introduction

Chemical Structure and Properties

Structural Information

3-Chloro-4-iodo-2-methylpyridine is a heterocyclic compound with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol . Its structure consists of a pyridine ring with the following substitution pattern:

  • Position 2: Methyl group (CH₃)

  • Position 3: Chlorine atom (Cl)

  • Position 4: Iodine atom (I)

Chemical Identifiers

The compound is uniquely identified by several standard chemical notation systems:

Identifier TypeValue
CAS Number1227578-12-2
SMILESCC1=NC=CC(=C1Cl)I
InChIInChI=1S/C6H5ClIN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3
InChIKeyMYBVOXJAEZQQLR-UHFFFAOYSA-N
MDL NumberMFCD16610533

Physical Properties

The physical characteristics of 3-Chloro-4-iodo-2-methylpyridine are important for handling and application purposes:

PropertyValue
Physical StateWhite to light yellow/orange powder or crystals
Melting Point106-107°C
SolubilitySoluble in toluene and other organic solvents
Storage ConditionsRoom temperature, dark place, inert atmosphere

Spectroscopic Data

Predicted Collision Cross Section Data

Mass spectrometry data provides valuable information for identification and characterization of the compound. The following table presents predicted collision cross-section (CCS) values for various adducts :

Adductm/zPredicted CCS (Ų)
[M+H]+253.92281129.9
[M+Na]+275.90475137.7
[M+NH4]+270.94935135.4
[M+K]+291.87869133.6
[M-H]-251.90825126.3
[M+Na-2H]-273.89020126.0
[M]+252.91498129.3
[M]-252.91608129.3

Spectral Characteristics

For similar compounds like 2-chloro-4-iodo-5-methylpyridine, the following spectral data has been reported, which provides insight into the general spectral profile expected for 3-Chloro-4-iodo-2-methylpyridine :

  • ¹H-NMR (400MHz, CDCl₃): δ8.14(s, 1H), 7.79(s, 1H), 2.38(s, 3H)

  • LRMS (ESI+): m/z calculated for C₆H₅ClIN [M+H, ³⁵Cl]⁺ 253.9; found 253.9; [M+H, ³⁷Cl] 255.9; found 255.9

Synthesis Methods

Synthetic Routes

Several synthetic approaches can be employed to prepare 3-Chloro-4-iodo-2-methylpyridine, though specific methods vary:

Halogen Exchange Reactions

One potential synthetic route involves the reaction of dihalogenated pyridines (such as 2,4-dichloro-3-methylpyridine) with sodium iodide and copper(I) iodide in the presence of a palladium catalyst. This approach allows for selective replacement of one chlorine atom with iodine .

Related Synthetic Methods

Patents describe methods for related compounds such as 3-amino-2-chloro-4-methylpyridine (CAPIC), which involve multiple steps including :

  • Knovenagel condensation

  • Acid-catalyzed cyclization

  • Chlorination using agents like POCl₃ and PCl₅

  • Conversion of cyano groups to amido/amino groups

Classification ElementDetails
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H312: Harmful in contact with skin
H315: Causes skin irritation
H319: Causes serious eye irritation
H332: Harmful if inhaled
H335: May cause respiratory irritation

Precautionary Measures

Safe handling of 3-Chloro-4-iodo-2-methylpyridine requires adherence to several precautionary measures :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P264: Wash skin thoroughly after handling

  • P280: Wear protective gloves/protective clothing/eye protection/face protection

  • P302+P352: IF ON SKIN: Wash with plenty of water

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing

  • P312: Call a POISON CENTER/doctor if you feel unwell

Applications and Uses

Pharmaceutical Intermediates

3-Chloro-4-iodo-2-methylpyridine serves as a valuable building block in pharmaceutical synthesis due to its dual halogenation that allows sequential, selective functionalization. The differentiated reactivity of the chlorine and iodine atoms enables controlled derivatization and makes it useful in:

  • Cross-coupling reactions (Suzuki, Sonogashira, Negishi)

  • Synthesis of complex heterocyclic compounds

  • Development of active pharmaceutical ingredients (APIs)

Agrochemical Applications

The agrochemical sector is reported to be the largest consumer of 2-Chloro-4-iodo-3-methylpyridine (a positional isomer), accounting for more than half of the total demand . By analogy, 3-Chloro-4-iodo-2-methylpyridine likely finds similar applications in:

  • Herbicide development

  • Fungicide synthesis

  • Insecticide production

The increasing global demand for food security and higher agricultural yields drives the continued growth in the market for such specialized chemical intermediates.

SupplierCatalog/Product NumberNotes
Combi-BlocksJG-925195% purity
TCI AmericaC3368>98.0% purity
Sigma-Aldrich/EnamineENA39476764495% purity
AstaTech Inc.E8171495% purity
Thermo Scientific1149454095% purity
BLD Pharm--

Price Information

Available pricing information indicates that 3-Chloro-4-iodo-2-methylpyridine is a relatively expensive specialty chemical :

ManufacturerProduct NumberPackage SizePrice (USD)
TRCC3832235mg$65
AK Scientific8873DV1g$1,448
CrysdotCD113221231g$658
CrysdotCD113221235g$1,459
CrysdotCD1132212310g$2,123
AstaTechE817141g$839

The high cost reflects the complexity of synthesis, purification requirements, and specialized applications of this compound.

Chemical Reactivity

Halogen Reactivity

A key feature of 3-Chloro-4-iodo-2-methylpyridine is the differential reactivity of its halogen substituents:

  • The iodine atom at position 4 is significantly more reactive in metal-catalyzed coupling reactions, allowing for selective functionalization.

  • The chlorine atom at position 3 provides a secondary site for subsequent transformations under more forcing conditions.

  • This sequential reactivity enables controlled, stepwise elaboration of the pyridine core.

Methyl Group Functionality

The methyl group at position 2 offers additional opportunities for functionalization:

  • Benzylic-type oxidations to introduce carboxyl or aldehyde groups

  • Radical halogenation to create reactive halomethyl intermediates

  • Deprotonation under strong base conditions for nucleophilic reactions

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